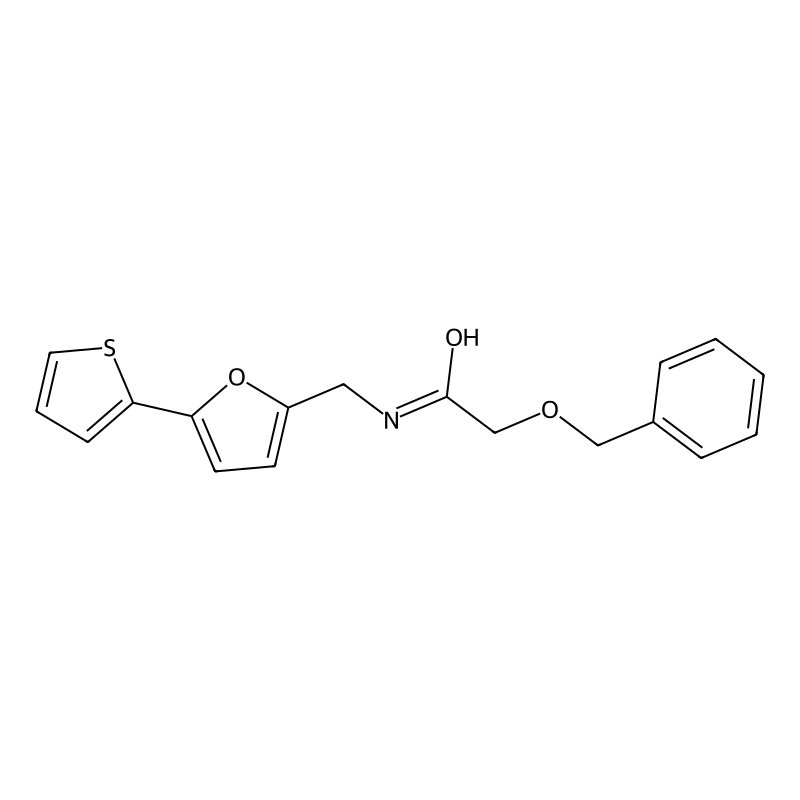

2-(benzyloxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(benzyloxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a complex organic compound characterized by its unique structural features, which include a benzyloxy group, a thiophenyl furan moiety, and an acetamide functional group. This compound can be categorized as an amide due to the presence of the acetamide group, which is linked to a carbon atom that is also connected to a furan ring substituted with a thiophene. The molecular formula for this compound is C${17}$H${17}$N${1}$O${2}$S, and its systematic name reflects its intricate structure.

- The aromatic rings might raise concerns about potential carcinogenicity, although more information is needed for definitive conclusions.

- The benzyloxy group could be mildly irritating upon contact with skin or eyes.

The chemical reactivity of 2-(benzyloxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can be attributed to the presence of functional groups such as the acetamide and the furan. These groups can participate in various reactions:

- Nucleophilic Substitution: The acetamide nitrogen can undergo nucleophilic substitution reactions, making it versatile for further modifications.

- Electrophilic Aromatic Substitution: The furan and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents.

- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

Compounds containing furan and thiophene rings have been studied for their potential biological activities. Preliminary studies suggest that 2-(benzyloxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide may exhibit:

- Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: The presence of heterocyclic rings often correlates with antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: Some derivatives have been reported to reduce inflammation in biological models.

The synthesis of 2-(benzyloxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can be achieved through several methods:

- Furan Synthesis: Furan derivatives can be synthesized via dehydration of 1,4-diketones or dialdehydes using catalysts like phosphorous pentoxide or sulfuric acid .

- Amidation Reaction: The benzyloxy group can be introduced through a nucleophilic substitution reaction with an appropriate benzylic halide followed by acetamide formation through reaction with an acetic anhydride or acetic acid.

- Thiophene Functionalization: Thiophene rings may be synthesized using methods such as the Paal-Knorr synthesis or through cyclization reactions involving 1,3-dicarbonyl compounds.

The compound has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting cancer or infectious diseases.

- Agricultural Chemicals: Its antimicrobial properties suggest potential use as a pesticide or fungicide.

- Material Science: The unique properties of furan and thiophene derivatives may be exploited in developing new materials with specific electrical or optical properties.

Interaction studies involving 2-(benzyloxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide could involve:

- Molecular Docking Studies: These studies would help predict how the compound interacts with biological targets at the molecular level, providing insights into its mechanism of action.

- In Vivo Studies: Animal models could be employed to assess pharmacokinetics, toxicity, and therapeutic efficacy.

- In Vitro Assays: Cell-based assays would evaluate the compound's effects on various cancer cell lines or microbial cultures.

Several compounds share structural similarities with 2-(benzyloxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide, highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(thiophen-2-yl)furan | Contains thiophene and furan rings | Antimicrobial |

| N-benzylacetamide | Simple amide structure without heterocycles | Limited biological activity |

| 5-methylfuran derivatives | Similar furan structure but lacks thiophene | Anticancer activity reported |

| N-(adamantane)-N-(thiophen-2-ylmethyl)acetamide | Contains adamantane instead of benzyloxy | Higher potency against certain enzymes |

The unique combination of the benzyloxy group with the thiophenic furan structure in this compound potentially enhances its biological activity compared to simpler analogs, making it a promising candidate for further research and development in medicinal chemistry.